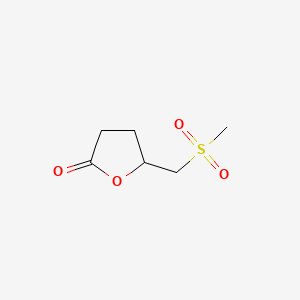![molecular formula C31H47Cl6NO B14699747 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one CAS No. 25995-17-9](/img/structure/B14699747.png)
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Azabicyclo[322]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[221]hept-5-en-2-yl)octan-1-one is a complex organic compound characterized by its unique bicyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azabicyclo[3.2.2]nonane Ring: This can be achieved through a series of cyclization reactions, often involving radical cyclization or other ring-closing methods.
Synthesis of the Hexachlorobicyclo[2.2.1]heptane Derivative: This step involves the chlorination of a suitable bicyclic precursor, followed by functionalization to introduce the octyl group.
Coupling of the Two Bicyclic Units: The final step involves coupling the azabicyclo[3.2.2]nonane unit with the hexachlorobicyclo[2.2.1]heptane derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)octan-1-one: A closely related compound with similar bicyclic structures.
1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)octan-2-one: Differing by the position of the carbonyl group.
Uniqueness
The uniqueness of 1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one lies in its specific combination of bicyclic structures and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
25995-17-9 |
|---|---|
分子式 |
C31H47Cl6NO |
分子量 |
662.4 g/mol |
IUPAC名 |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octyl-2-bicyclo[2.2.1]hept-5-enyl)octan-1-one |
InChI |
InChI=1S/C31H47Cl6NO/c1-2-3-4-5-7-10-13-24-25(30(35)28(33)27(32)29(24,34)31(30,36)37)14-11-8-6-9-12-15-26(39)38-20-22-16-17-23(21-38)19-18-22/h22-25H,2-21H2,1H3 |
InChIキー |
DUNXADOHUVFFGX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCCCCCCC(=O)N3CC4CCC(C3)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


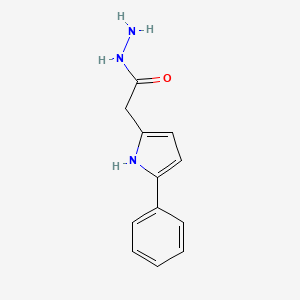


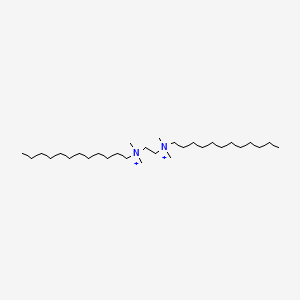
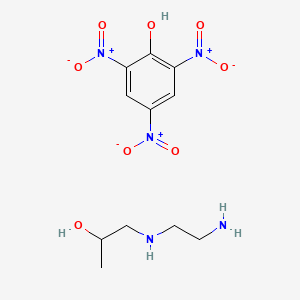

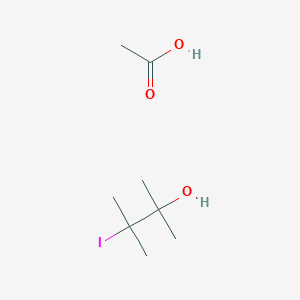
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)

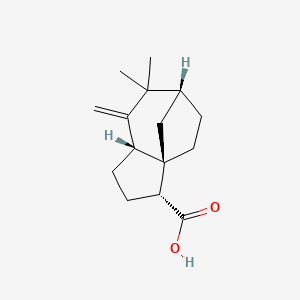
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
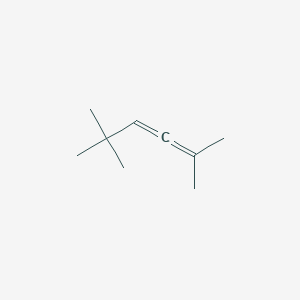
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
